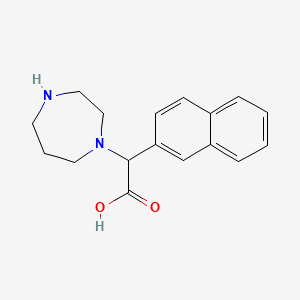
2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid is a synthetic organic compound that features a diazepane ring and a naphthyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid typically involves the formation of the diazepane ring followed by the introduction of the naphthyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the diazepane ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the naphthyl group via substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate for targeting specific biological pathways.
Biological Studies: Investigation of its interactions with enzymes, receptors, or other biomolecules.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid would involve its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
2-(1,4-Diazepan-1-YL)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a naphthyl group.
2-(1,4-Diazepan-1-YL)-2-(2-thienyl)acetic acid: Similar structure but with a thienyl group instead of a naphthyl group.
Uniqueness
2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid is unique due to the presence of the naphthyl group, which may confer specific properties such as enhanced binding affinity or selectivity for certain biological targets compared to similar compounds.
特性
IUPAC Name |
2-(1,4-diazepan-1-yl)-2-naphthalen-2-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(21)16(19-10-3-8-18-9-11-19)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,16,18H,3,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQJEWOQYCGZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)
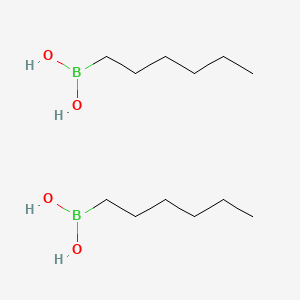
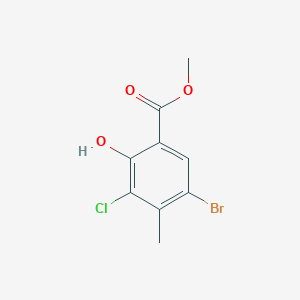
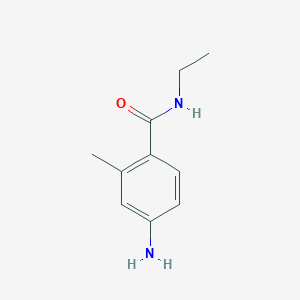
![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)
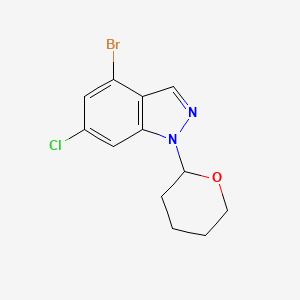
![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)
